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Compound of Interest

6-Chloroisoquinoline-1-
Compound Name:
carbaldehyde

Cat. No.: B2847357

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data
pertinent to the structure elucidation of 6-Chloroisoquinoline-1-carbaldehyde. Due to the
absence of dedicated studies on this specific molecule in published literature, this guide
synthesizes predicted spectroscopic data based on the analysis of structurally related
compounds. Detailed experimental protocols for its synthesis and characterization using
modern analytical techniques are presented. This document aims to serve as a foundational
resource for researchers working with this compound or similar isoquinoline derivatives.

Introduction

6-Chloroisoquinoline-1-carbaldehyde is a halogenated heterocyclic aldehyde with potential
applications in medicinal chemistry and materials science. The isoquinoline scaffold is a key
structural motif in many biologically active compounds and natural products. The presence of a
chlorine atom at the 6-position and a carbaldehyde group at the 1-position is expected to
significantly influence its chemical reactivity and biological properties. Accurate structural
elucidation is the cornerstone for understanding its structure-activity relationships and for its
use in further research and development.
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This guide outlines the expected spectroscopic characteristics of 6-Chloroisoquinoline-1-
carbaldehyde and provides detailed protocols for its definitive structural confirmation.

Predicted Molecular and Spectroscopic Data

While direct experimental data for 6-Chloroisoquinoline-1-carbaldehyde is not readily
available in the scientific literature, we can predict its key analytical data with a high degree of
confidence by examining structurally analogous compounds. The following tables summarize
the known data for relevant compounds and the predicted data for the title compound.

Molecular Properties

Property Value Source
Molecular Formula C10HeCINO PubChem[1]
Molecular Weight 191.61 g/mol PubChem[1]
Monoisotopic Mass 191.0138 Da PubChem
InChiKey VEXAAUPVBQXJIPF- PubChem[1]

UHFFFAOYSA-N

C1=CC2=C(C=CN=C2C=0)C=
SMILES 1o PubChem[1]

Predicted Spectroscopic Data

The following data are predicted based on the known spectral data of 6-chloroquinoline,
isoquinoline-1-carbaldehyde, and other related isoquinoline derivatives.

Table 1: Predicted *H NMR Data for 6-Chloroisoquinoline-1-carbaldehyde (in CDCIs, 400
MH2z)
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] Predicted
Predicted . )
] ) Predicted Coupling .
Proton Chemical Shift o Rationale
Multiplicity Constant (J,
(3, ppm)
Hz)

Aldehyde proton,

H-1 (CHO) ~10.2 s - ,
deshielded.
Alpha to

H-3 ~8.6 d ~5.5 nitrogen,
deshielded.

H-4 ~7.8 d ~5.5 Beta to nitrogen.
Per-position to

H-5 ~8.0 d ~8.8 chlorine,
deshielded.
Ortho and meta

H-7 ~7.7 dd ~8.8,~2.0 .
coupling.
Meta coupling to

H-8 ~8.3 d ~2.0

H-7.

Table 2: Predicted 13C NMR Data for 6-Chloroisoquinoline-1-carbaldehyde (in CDCIs, 100

MH2z)
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Predicted Chemical Shift

Carbon Rationale
(3, ppm)
C-1 (CHO) ~193 Aldehyde carbonyl carbon.
Carbon bearing the aldehyde
C-la ~152
group.
C-3 ~144 Alpha to nitrogen.
C-4 ~122 Beta to nitrogen.
C-4a ~138 Bridgehead carbon.
C-5 ~129
Carbon bearing the chlorine
C-6 ~136
atom.
C-7 ~130
C-8 ~128
C-8a ~129 Bridgehead carbon.

Table 3: Predicted IR and Mass Spectrometry Data

Technique Predicted Key Signals Rationale

~3050 (Ar C-H str), ~1700

(C=0 str, aldehyde), ~1600, Characteristic functional group
IR (KBr, cm™1)

~1480 (C=C, C=N str), ~830
(C-Cl str)

vibrations.

Mass Spec. (El)

m/z 191/193 (M*/M+*+2, ~3:1
ratio), 190/192, 162/164

Molecular ion peak showing
isotopic pattern for chlorine,

loss of H, loss of CO.

Experimental Protocols
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The following sections detail the proposed experimental procedures for the synthesis and

comprehensive structure elucidation of 6-Chloroisoquinoline-1-carbaldehyde.

Proposed Synthesis

A plausible synthetic route to 6-Chloroisoquinoline-1-carbaldehyde is the oxidation of 6-

chloro-1-methylisoquinoline.

Starting Material

(

)

-

Reagents )

(Dioxane (solvent))i

Protocol:

Product

(A
N

Click to download full resolution via product page

Proposed synthesis of 6-Chloroisoquinoline-1-carbaldehyde.

e To a solution of 6-chloro-1-methylisoquinoline (1.0 eq) in dioxane, add selenium dioxide (1.2

eq).

o Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography

(TLC).

e Upon completion, cool the reaction mixture to room temperature and filter to remove

selenium metal.
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» Concentrate the filtrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., hexane/ethyl acetate gradient) to afford pure 6-Chloroisoquinoline-1-
carbaldehyde.

Spectroscopic Analysis

Sample

-

/ AN
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Workflow for the structural elucidation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

e 1H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer.

e 13C NMR: Acquire the proton-decoupled spectrum.
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e 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and
proton-carbon correlations, which will be crucial for unambiguous assignment of all signals.

Mass Spectrometry (MS):

» Electron lonization (EI-MS): Introduce a dilute solution of the compound into the mass
spectrometer to determine the fragmentation pattern.

e High-Resolution Mass Spectrometry (HRMS): Use a suitable ionization technique (e.g., ESI
or APCI) to determine the accurate mass of the molecular ion, which will confirm the
elemental composition.

Infrared (IR) Spectroscopy:

o Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound
or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Scan the sample over the range of 4000-400 cm™1,
X-ray Crystallography:

o Crystallization: If the compound is a stable solid, attempt to grow single crystals suitable for
X-ray diffraction by slow evaporation from a suitable solvent or solvent mixture.

o Data Collection and Structure Refinement: Mount a suitable crystal on a diffractometer and
collect diffraction data. Solve and refine the crystal structure to obtain a definitive three-
dimensional model of the molecule.

Signaling Pathways and Drug Development Context

Isoquinoline and its derivatives are known to interact with a variety of biological targets. While
no specific signaling pathway has been described for 6-Chloroisoquinoline-1-carbaldehyde,
its structural features suggest potential areas of interest for drug development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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